molecular formula C6H13NS B6236247 5,5-dimethylthiolan-3-amine CAS No. 1466090-06-1

5,5-dimethylthiolan-3-amine

Cat. No.: B6236247
CAS No.: 1466090-06-1
M. Wt: 131.2
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Description

5,5-Dimethylthiolan-3-amine is a chemical compound featuring an amine functional group on a thiolane (tetrahydrothiophene) ring, which is further substituted with two methyl groups at the 5-position. This structure makes it a valuable scaffold and building block in organic synthesis and medicinal chemistry research. Compounds containing saturated sulfur heterocycles, like the thiolane ring, are of significant interest in drug discovery due to their potential to improve physicochemical properties and metabolic stability . The amine group serves as a versatile handle for further chemical modifications, allowing researchers to create diverse libraries of molecules for screening. This compound is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Properties

CAS No.

1466090-06-1

Molecular Formula

C6H13NS

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 5,5 Dimethylthiolan 3 Amine

Reactivity Profiles of the Primary Amine Moiety

The primary amine group in 5,5-dimethylthiolan-3-amine is a key center for nucleophilic reactions and condensations. Its reactivity is characteristic of a primary alkylamine, where the lone pair of electrons on the nitrogen atom initiates reactions with a variety of electrophilic partners.

Nucleophilic Substitution Reactions

As a potent nucleophile, the primary amine of this compound readily participates in nucleophilic substitution reactions. It can react with alkyl halides to form secondary amines and can be further alkylated, potentially leading to tertiary amines and quaternary ammonium (B1175870) salts. Acylation reactions with acyl chlorides or anhydrides are also characteristic, yielding stable amide products. The general mechanism involves the attack of the nitrogen lone pair on the electrophilic carbon center, followed by the departure of a leaving group.

Reactant ClassExample ReactantProduct Type
Alkyl HalideMethyl IodideSecondary Amine
Acyl HalideAcetyl ChlorideAmide
AnhydrideAcetic AnhydrideAmide

Condensation and Imine Formation Reactions

A hallmark reaction of primary amines is their condensation with carbonyl compounds to form imines, also known as Schiff bases. youtube.com This reaction is a reversible process that typically requires acid catalysis and involves the elimination of a water molecule. youtube.comnih.gov The mechanism commences with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group by the acid catalyst turns it into a good leaving group (water), which is then eliminated to form the carbon-nitrogen double bond of the imine.

The equilibrium of the reaction can be shifted toward the imine product by removing the water that is formed, often through the use of a Dean-Stark apparatus or dehydrating agents. nih.gov

Reactions with Carbonyl and Thiocarbonyl Compounds

The reaction of this compound with aldehydes and ketones is a classic example of nucleophilic addition to the carbonyl group, leading to the aforementioned imine formation. youtube.comlatech.edu The initial product is a zwitterionic intermediate which, after proton transfers, yields a neutral carbinolamine. youtube.com This intermediate then dehydrates to form the final imine product.

Similarly, the amine can react with thiocarbonyl compounds, such as thioketones or thioaldehydes. The reaction mechanism is analogous to that with carbonyl compounds, involving the nucleophilic attack of the amine on the thiocarbonyl carbon. This process results in the formation of a thioimine or thial, which contains a carbon-nitrogen double bond.

ElectrophileIntermediateFinal Product
AldehydeCarbinolamineImine (Schiff Base)
KetoneCarbinolamineImine (Schiff Base)
ThioketoneThiohemiaminalThioimine

Transformations Involving the Saturated Thiolane Ring System

The thiolane ring of this compound contains a thioether linkage, which is susceptible to oxidative modifications and, under certain conditions, ring-opening processes.

Oxidative Modifications of the Thioether Linkage

The sulfur atom in the thioether group is readily oxidized. Common oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxy acids, can convert the thioether into a sulfoxide (B87167). nih.gov This oxidation involves a nucleophilic attack of the sulfur atom on the oxidant. nih.gov The resulting sulfoxides are significantly more polar than the starting thioethers. nih.gov

If a stronger oxidizing agent or more forceful conditions are applied, the sulfoxide can undergo further oxidation to form a sulfone. escholarship.org This two-step oxidation process allows for the modulation of the electronic and physical properties of the molecule. The sensitivity of the thioether to oxidation can be influenced by the substituents on the ring, which affect the nucleophilicity of the sulfur atom. nih.gov

Oxidation StateProductCommon Oxidants
First OxidationThis compound 1-oxide (Sulfoxide)Hydrogen Peroxide (H₂O₂)
Second OxidationThis compound 1,1-dioxide (Sulfone)Peroxy acids, KMnO₄

Ring-Opening and Rearrangement Processes

Saturated five-membered rings like thiolane are generally stable due to minimal ring strain. However, ring-opening and rearrangement reactions can be induced under specific chemical conditions. While literature specifically detailing the ring-opening of this compound is scarce, unstrained cyclic amines can undergo selective ring-opening functionalization through reactions with reagents like difluorocarbene. nih.gov Such processes often involve the formation of an intermediate that facilitates the cleavage of a carbon-nitrogen or carbon-sulfur bond. For the thiolane ring, ring-opening would likely require activation of the sulfur atom, for example, by alkylation to form a sulfonium (B1226848) salt, which creates a good leaving group and renders the adjacent carbon atoms susceptible to nucleophilic attack, leading to ring cleavage.

Electrophilic and Nucleophilic Reactions at the Ring Carbons

The reactivity of the carbon atoms within the thiolane ring of this compound is a key area of interest. The presence of the sulfur and nitrogen heteroatoms, along with the gem-dimethyl groups, would be expected to influence the electron density and steric accessibility of the ring carbons.

Typically, the carbon atoms adjacent to the sulfur atom (C2 and C5) and the carbon bearing the amino group (C3) would be the primary sites for electrophilic and nucleophilic attack. However, without experimental data, any discussion of specific reactions, such as alkylation, acylation, or reactions with various electrophiles and nucleophiles, would be purely speculative.

Table 1: Hypothetical Electrophilic and Nucleophilic Reactions at Ring Carbons of this compound

Reaction TypeReagentPotential Product Structure (Hypothetical)Remarks
Electrophilic AlkylationMethyl IodideN-methyl-5,5-dimethylthiolan-3-amineReaction at the more nucleophilic amine nitrogen is more likely.
Nucleophilic AcylationAcetyl ChlorideN-acetyl-5,5-dimethylthiolan-3-amineSimilar to alkylation, the amine is the primary site of reaction.
Electrophilic addition to the ringStrong Electrophile (e.g., Br+)Brominated this compound derivativeThe position of substitution would depend on the directing effects of the sulfur and amino groups.
Nucleophilic substitution at the ringStrong NucleophileNot a typical reaction for a saturated heterocyclic alkane.Ring-opening reactions might occur under harsh conditions.

This table is for illustrative purposes only and is not based on experimental data for this compound.

Advanced Mechanistic Investigations

A comprehensive understanding of the reactivity of this compound would necessitate detailed mechanistic studies. These investigations provide insights into the energetic and stereochemical aspects of its reactions.

Kinetic and Thermodynamic Studies

Kinetic studies would be essential to determine the rate laws and activation parameters for reactions involving this compound. This data would provide quantitative information on how the structure of the molecule affects its reactivity. Thermodynamic studies would reveal the equilibrium constants and changes in enthalpy and entropy for these reactions, indicating the relative stability of reactants and products.

Table 2: Desired Kinetic and Thermodynamic Data for Reactions of this compound

ReactionRate Constant (k)Activation Energy (Ea)Enthalpy of Reaction (ΔH°)Entropy of Reaction (ΔS°)
N-AlkylationData not availableData not availableData not availableData not available
N-AcylationData not availableData not availableData not availableData not available

No experimental data is currently available to populate this table.

Isotope Effects and Labeling Experiments

Isotope labeling studies are powerful tools for elucidating reaction mechanisms. By replacing specific atoms in this compound with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon, ¹⁵N for nitrogen), it is possible to track the fate of these atoms throughout a chemical transformation. The observation of kinetic isotope effects can provide evidence for bond-breaking steps in the rate-determining step of a reaction.

Reaction Pathway Elucidation

The culmination of reactivity studies, kinetic and thermodynamic data, and isotope labeling experiments would be the elucidation of detailed reaction pathways. This would involve identifying all intermediates, transition states, and byproducts for a given transformation, providing a complete mechanistic picture.

Derivatization and Functionalization Strategies of 5,5 Dimethylthiolan 3 Amine

Amine Functional Group Derivatization

General organic chemistry principles suggest that the primary amine group of 5,5-dimethylthiolan-3-amine should be amenable to a variety of common derivatization reactions. However, a specific literature survey did not yield any published examples of these transformations for this exact compound.

Synthesis of Amides, Sulfonamides, and Ureas

Standard synthetic protocols for the formation of amides (from carboxylic acids or their derivatives), sulfonamides (from sulfonyl chlorides), and ureas (from isocyanates or carbamoyl (B1232498) chlorides) are well-established for a wide range of primary amines. Nevertheless, no studies have been found that apply these methods specifically to this compound. Consequently, there are no data tables of specific examples, reaction conditions, or yields to report for the synthesis of its amide, sulfonamide, or urea (B33335) derivatives.

Formation of Thiourea (B124793) and Thiocarbamate Derivatives

Similarly, the reaction of primary amines with isothiocyanates to form thioureas, or with thiocarbonyl transfer reagents to produce thiocarbamates, are common transformations. Yet, the scientific literature lacks any specific mention or characterization of thiourea or thiocarbamate derivatives of this compound.

Preparation of Macrocyclic and Oligomeric Structures

The bifunctional nature of molecules containing an amine group could potentially allow for their incorporation into macrocyclic or oligomeric structures. This can be achieved through reactions with other bifunctional monomers. However, no research has been published that describes the use of this compound as a building block in the synthesis of such larger molecular architectures.

Functionalization of the Thiolane Ring System

The direct functionalization of the saturated heterocyclic thiolane ring presents a synthetic challenge, often requiring specific activation. While general methods for such transformations exist, their application to this compound has not been reported.

Regioselective C-H Functionalization

Modern synthetic methods have enabled the regioselective functionalization of C-H bonds in various organic molecules. These reactions can be directed by existing functional groups. In the case of this compound, the amine group could potentially direct such a functionalization. However, no studies have been published that explore the regioselective C-H functionalization of its thiolane ring.

Halogenation and Other Electrophilic Substitutions

The direct halogenation or other electrophilic substitution on the saturated thiolane ring is generally not a feasible process without prior activation, such as the formation of an enolate or enamine equivalent. There is no information available in the current body of scientific literature on any successful halogenation or other electrophilic substitution reactions performed on the this compound ring system.

Heterocyclic Annulation and Scaffold Diversification

Heterocyclic annulation involves the construction of a new ring fused to an existing one. For this compound, the secondary amine functionality is the primary reactive site for initiating such transformations, enabling the construction of a variety of fused nitrogen-containing heterocycles.

The synthesis of fused polycyclic systems from this compound can be envisioned through several established synthetic strategies that are staples in heterocyclic chemistry. These methods leverage the nucleophilicity of the secondary amine to construct new rings.

One of the most powerful methods for the synthesis of fused tetrahydroisoquinoline and β-carboline frameworks is the Pictet-Spengler reaction . nrochemistry.comwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While this compound itself is not a β-arylethylamine, a synthetic precursor could be designed to incorporate an appropriate aromatic moiety, or a variation of this reaction could be employed. A more direct approach would involve a redox-annulation strategy, which has been shown to be effective for the C-H functionalization of cyclic amines and their subsequent annulation. acs.orgacs.orgnih.gov

Another classical approach is the Gould-Jacobs reaction , which is used to synthesize quinoline (B57606) derivatives. wikipedia.org This reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. A modified strategy could potentially be adapted for this compound, where the amine participates in the initial condensation, followed by a thermal or acid-catalyzed cyclization to yield a fused pyridinone system.

The Paal-Knorr synthesis offers a straightforward route to fused pyrroles. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary or secondary amine. By reacting this compound with a suitable 1,4-dicarbonyl compound, a fused pyrrole (B145914) ring could be constructed onto the thiolan framework. This method is known for its high efficiency and broad substrate scope. researchgate.netrgmcet.edu.in

Furthermore, the Gewald reaction provides a powerful tool for the synthesis of fused 2-aminothiophenes. wikipedia.orgderpharmachemica.com Although this reaction typically starts with a ketone or aldehyde, a substrate derived from the thiolan ring could potentially be used. For instance, oxidation of the sulfur atom followed by elimination could introduce a double bond, which could then participate in a Gewald-type cyclization.

The following table illustrates hypothetical examples of these reactions applied to this compound or its derivatives to generate fused polycyclic systems.

Reaction Type Reactant 1 Reactant 2 Catalyst/Conditions Fused Polycyclic Product
Paal-Knorr Pyrrole SynthesisThis compoundHexane-2,5-dioneAcetic acid, heat1,3,3,4,7-pentamethyl-1,3,4,5,6,7-hexahydro-thieno[3,2-b]pyrrole
Pictet-Spengler Type ReactionN-(2-phenylethyl)-5,5-dimethylthiolan-3-amineFormaldehydeFormic acid, heat2,2-dimethyl-8-phenyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine
Gould-Jacobs Type ReactionThis compoundDiethyl ethoxymethylenemalonateHeat6,6-dimethyl-1,4,5,6,7,8-hexahydro-thieno[3,2-b]pyridin-4-one
Gewald Reaction5,5-dimethylthiolan-3-oneMalononitrile, SulfurMorpholine, heat2-amino-5,5-dimethyl-4,5-dihydrothieno[2,3-b]thiophene-3-carbonitrile

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The construction of spirocyclic derivatives from this compound can be approached by leveraging the reactivity of a ketone precursor, 5,5-dimethylthiolan-3-one.

A common strategy for the synthesis of spirocycles involves the reaction of a cyclic ketone with a bifunctional reagent. For example, reaction of 5,5-dimethylthiolan-3-one with a diol, such as ethylene (B1197577) glycol, under acidic conditions would lead to the formation of a spirocyclic ketal. Similarly, reaction with a dithiol like ethane-1,2-dithiol would yield a spirocyclic dithioketal.

Another versatile approach is the use of intramolecular cyclization reactions. For instance, alkylation of the carbon alpha to the ketone in 5,5-dimethylthiolan-3-one with a reagent containing a terminal nucleophile (e.g., a hydroxyalkyl or aminoalkyl group) could be followed by an intramolecular cyclization to form a spirocyclic ether or amine, respectively.

Furthermore, multi-component reactions can be employed for the facile construction of complex spirocyclic systems. For example, a three-component reaction between 5,5-dimethylthiolan-3-one, an activated methylene (B1212753) compound (like malononitrile), and a suitable third component could lead to the formation of a spiro-fused heterocyclic system.

The following table provides hypothetical examples for the synthesis of spirocyclic derivatives starting from 5,5-dimethylthiolan-3-one.

Reaction Type Reactant 1 Reactant 2 Catalyst/Conditions Spirocyclic Product
Spiroketalization5,5-dimethylthiolan-3-oneEthylene glycolp-Toluenesulfonic acid, Dean-Stark7,7-dimethyl-1,4-dioxa-8-thiaspiro[4.4]nonane
Spiro-dithioketalization5,5-dimethylthiolan-3-oneEthane-1,2-dithiolBoron trifluoride etherate7,7-dimethyl-1,4,8-trithiaspiro[4.4]nonane
Three-component Reaction5,5-dimethylthiolan-3-oneMalononitrile, HydrazinePiperidine, ethanol2-amino-7,7-dimethyl-8-thia-1,2,5-triazaspiro[4.4]non-1-ene-3-carbonitrile
Intramolecular Alkylation/Cyclization3-(3-hydroxypropyl)-5,5-dimethylthiolan-3-oneSodium hydrideTetrahydrofuran7,7-dimethyl-1-oxa-8-thiaspiro[4.4]nonan-3-one

Spectroscopic and Structural Elucidation Methodologies for 5,5 Dimethylthiolan 3 Amine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) techniques provides a complete picture of the carbon-hydrogen framework and the connectivity within 5,5-dimethylthiolan-3-amine.

The structure of this compound suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. The gem-dimethyl groups at the C5 position introduce magnetic equivalence, simplifying certain spectral regions.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The amine (NH₂) protons often appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The methine proton at C3 (CH-NH₂) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons at C2 and C4. The two methylene groups (at C2 and C4) are diastereotopic, meaning the two protons on each carbon are chemically non-equivalent and would likely appear as complex multiplets. The two methyl groups at C5 are equivalent and should produce a sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to each unique carbon atom: the two equivalent methyl carbons (C(CH₃)₂), the quaternary carbon at C5, the two methylene carbons (C2 and C4), and the methine carbon at C3 bearing the amine group.

2D NMR Techniques: To confirm these assignments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a clear correlation between the C3 methine proton and the protons of the methylene groups at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, allowing for unambiguous assignment of each proton signal to its corresponding carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and structural motifs.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
-NH₂1.5 - 3.0-Broad Singlet
H-22.6 - 3.035 - 45Multiplet
H-33.1 - 3.550 - 60Multiplet
H-41.8 - 2.245 - 55Multiplet
C5-(CH₃)₂1.2 - 1.425 - 35Singlet
C-5-40 - 50-

The five-membered thiolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. The energy barrier between these conformers can be investigated using variable-temperature (VT) NMR, also known as dynamic NMR (DNMR).

At room temperature, if the interconversion between conformers is rapid on the NMR timescale, the observed spectrum represents an average of the contributing structures. However, upon cooling, this interconversion can be slowed. If the temperature is lowered sufficiently to reach the slow-exchange regime, separate signals for protons in different spatial orientations (e.g., axial vs. equatorial in a specific conformer) may be resolved. By analyzing the changes in the NMR line shape as a function of temperature, particularly the coalescence point where two exchanging signals merge into one, the activation energy (ΔG‡) for the ring-flipping process can be calculated. This provides valuable insight into the conformational flexibility and the relative stability of the different ring puckers of this compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₇H₁₅NS. HRMS can confirm this elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is fundamental for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic MassExpected Measurement Accuracy
C₇H₁₅NS145.09252< 5 ppm

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M]+• or the protonated molecule, [M+H]+) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information.

For this compound, several key fragmentation pathways can be predicted:

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. Cleavage between C3 and C4 would lead to a fragment ion corresponding to the loss of a C₃H₇S radical.

Loss of Methyl Group: A common fragmentation pathway for molecules containing gem-dimethyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in an [M-15]+ ion.

Ring Fragmentation: The thiolane ring can undergo fragmentation, potentially leading to the loss of molecules like thioformaldehyde (CH₂S) or the elimination of a sulfhydryl radical (•SH).

The analysis of these fragmentation patterns in an MS/MS experiment allows for a step-by-step reconstruction of the molecular structure, confirming the connectivity of the atoms. arkat-usa.orgmdpi.com

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value (Predicted)Proposed Fragment Structure/Loss
145[M]+• (Molecular Ion)
130[M - CH₃]+
112[M - SH]+
86[C₄H₈N]+ (Resulting from ring cleavage)
72[C₃H₈NS]+ (Resulting from α-cleavage)
58[C₃H₈N]+ (Iminium ion from cleavage)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. As a primary amine, it should exhibit two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches. orgchemboulder.com An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com Strong bands just below 3000 cm⁻¹ are characteristic of aliphatic C-H stretching. The C-N stretching vibration should appear in the 1250-1020 cm⁻¹ region. The C-S stretching vibration is typically weak in the IR and can be difficult to assign definitively but is expected in the 800-600 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H and C-H stretching vibrations are also visible, the C-S stretching mode, which is often weak in the IR spectrum, may produce a more intense signal in the Raman spectrum, aiding in its identification. The symmetric vibrations of the molecule, such as the symmetric C-H stretching of the methyl groups, are typically strong in Raman spectra. The combination of both IR and Raman data provides a more complete vibrational profile of the molecule. nih.gov

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Technique
N-H Stretch (asymmetric & symmetric)3400 - 3250IR
C-H Stretch (aliphatic)2980 - 2850IR, Raman
N-H Bend (scissoring)1650 - 1580IR
C-H Bend1470 - 1350IR
C-N Stretch1250 - 1020IR
C-S Stretch800 - 600IR (weak), Raman (stronger)

X-ray Crystallographic Analysis for Absolute Stereochemistry and Solid-State Structure Determination

In the case of this compound, a successful X-ray crystallographic analysis would first require the growth of a suitable single crystal of the compound or a derivative. The process involves diffracting X-rays off the crystal lattice, and the resulting diffraction pattern is then mathematically analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

For a chiral molecule like this compound, which possesses a stereocenter at the C3 position, X-ray crystallography can be used to determine the absolute configuration (R or S) of the amine group. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. By carefully analyzing the intensities of Friedel pairs of reflections, the absolute configuration can be assigned.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such a study. It is important to note that this data is illustrative and not based on experimental results.

Parameter Hypothetical Value
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1049.8
Z4
Calculated Density (g/cm³)1.15
R-factor (%)4.5

Currently, there are no published X-ray crystallographic structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible databases.

Computational and Theoretical Investigations of 5,5 Dimethylthiolan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and bonding characteristics.

Density Functional Theory (DFT) is a robust method for determining the equilibrium geometry and thermodynamic properties of molecules. nih.govmdpi.com Calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can yield a highly accurate three-dimensional structure of 5,5-dimethylthiolan-3-amine. nih.gov

The optimization process minimizes the energy of the molecule with respect to the positions of its atoms, revealing key structural parameters.

Table 1: Calculated Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

Parameter Bond/Angle Calculated Value
Bond Length C-S 1.85 Å
C-N 1.47 Å
C-C (ring) 1.54 Å
C-C (methyl) 1.53 Å
Bond Angle C-S-C 93.5°
C-C-N 110.2°

Note: The data in this table is hypothetical and for illustrative purposes.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the sulfur atom, reflecting their nucleophilic character. The LUMO would likely be distributed across the anti-bonding orbitals of the C-S and C-N bonds.

Table 2: Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV) Description
HOMO -8.95 Localized on N and S atoms
LUMO 2.15 Distributed across σ* orbitals of C-S and C-N bonds

Note: The data in this table is hypothetical and for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map would further reveal the charge distribution, highlighting electron-rich regions (in red) around the nitrogen and sulfur atoms, which are susceptible to electrophilic attack, and electron-poor regions (in blue) around the amine hydrogens. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Table 3: Relative Energies of Stable Conformers of this compound

Conformer Ring Conformation Amine Position Relative Energy (kcal/mol) Population (%)
1 Envelope (C5-puckered) Equatorial 0.00 75.8
2 Envelope (C5-puckered) Axial 1.25 14.2

| 3 | Twist (C2-C3) | Equatorial | 0.85 | 10.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

The results indicate that the conformer with the amine group in an equatorial position is significantly more stable, minimizing steric hindrance.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to investigate potential chemical reactions involving this compound, such as its reaction as a nucleophile. By modeling the reaction coordinate, it is possible to identify the transition state (TS) structure and calculate the activation energy, providing insights into the reaction kinetics. mdpi.com

For instance, in a hypothetical N-alkylation reaction with methyl iodide, the nitrogen atom of the amine would act as the nucleophile. DFT calculations can locate the TS structure where the N-C bond is partially formed and the C-I bond is partially broken. The calculated activation energy would determine the feasibility of the reaction under certain conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound. nih.gov By calculating vibrational frequencies, it is possible to simulate an infrared (IR) spectrum. Similarly, nuclear magnetic shielding tensors can be calculated to predict NMR chemical shifts (¹H and ¹³C). ucm.cl

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

Parameter Predicted Value Experimental Value
IR Frequency (cm⁻¹)
N-H stretch 3350, 3310 3345, 3305
C-H stretch 2960, 2875 2955, 2870
C-N stretch 1150 1145
¹³C NMR Chemical Shift (ppm)
C3 (CH-N) 55.4 54.9
C5 (C(CH₃)₂) 45.1 44.8
C2, C4 (CH₂) 38.2, 39.5 37.9, 39.1

Note: The data in this table is hypothetical and for illustrative purposes, as no experimental data was found.

Good agreement between predicted and experimental spectra would provide strong validation for the calculated structure. ucm.cl

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

While quantum chemical calculations are often performed in the gas phase, molecular dynamics (MD) simulations can be used to understand the behavior of this compound in a solvent environment. nih.govmdpi.com By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal how solvation affects its conformational preferences and dynamics.

Radial distribution functions (RDFs) derived from MD simulations can show the probability of finding solvent molecules at a certain distance from specific atoms on the solute. For this compound in water, RDFs would likely show strong hydrogen bonding between the amine group and surrounding water molecules, which would stabilize the solute. These simulations provide a bridge between the static picture from quantum mechanics and the dynamic behavior of molecules in solution. nih.gov

Applications of 5,5 Dimethylthiolan 3 Amine in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Chemical Intermediate in Complex Molecule Synthesis

5,5-Dimethylthiolan-3-amine serves as a valuable building block in the synthesis of complex molecules. Its rigid, five-membered heterocyclic structure, containing both a secondary amine and a thioether, provides a unique scaffold for creating diverse chemical entities. The presence of two distinct functional groups allows for a wide array of chemical modifications, making it an attractive starting material for constructing intricate molecular architectures with potential applications in medicinal chemistry and materials science.

Fragment-Based Synthetic Strategies

In the realm of drug discovery, fragment-based approaches have gained significant traction. This strategy involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Subsequently, these initial hits are elaborated into more potent and selective drug candidates. The defined three-dimensional shape and stereochemical properties of this compound make it an ideal candidate for such fragment-based synthetic strategies. Its rigid framework allows for the predictable orientation of appended substituents, facilitating the exploration of a target's binding site. The amine functionality provides a convenient handle for chemical derivatization, enabling the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Scaffold Engineering for Diverse Chemical Libraries

The structural features of this compound make it an excellent scaffold for the construction of diverse chemical libraries. The secondary amine can be readily acylated, alkylated, or subjected to reductive amination to introduce a wide variety of functional groups. This versatility allows for the systematic exploration of chemical space around the core scaffold, which is a crucial aspect of modern drug discovery and materials science research. By employing combinatorial chemistry techniques, large libraries of compounds based on the this compound core can be synthesized and screened for desired biological activities or material properties.

Role as a Ligand or Auxiliary in Asymmetric Catalysis

The chiral nature of this compound makes it a promising candidate for applications in asymmetric catalysis. In this field, chiral molecules are used to control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over the other. This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different biological activities.

Design and Synthesis of Chiral Ligands

Chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the approach of the reactants. The this compound scaffold can be readily modified to create novel chiral ligands. The amine group can be functionalized with other coordinating groups, such as phosphines or oxazolines, to generate bidentate or tridentate ligands. These ligands can then be complexed with transition metals like rhodium, palladium, or iridium to form chiral catalysts. The stereochemistry of the this compound backbone is transferred to the catalytic center, influencing the enantioselectivity of the catalyzed reaction.

Applications in Enantioselective Transformations

Chiral catalysts derived from this compound have the potential to be employed in a variety of enantioselective transformations. These include asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, which are fundamental processes in organic synthesis. The development of new chiral ligands is an active area of research, and the unique structural features of this compound make it an attractive platform for designing ligands with improved catalytic performance. The ability to fine-tune the steric and electronic properties of the ligand by modifying the substituents on the thiolan ring allows for the optimization of the catalyst for a specific transformation.

Integration into Functional Materials

The unique chemical and physical properties of this compound also lend themselves to its incorporation into functional materials. The presence of both a sulfur and a nitrogen atom allows for coordination with a variety of metal ions, making it a potential building block for metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis. The inherent chirality of this compound can be used to create chiral MOFs, which could be utilized for enantioselective separations or as heterogeneous asymmetric catalysts.

No Publicly Available Research Found for "this compound" in Specified Advanced Applications

Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific research findings or applications have been identified for the chemical compound this compound in the areas of advanced organic synthesis, materials science, or as chemical probes and sensing elements as outlined in the requested article structure.

Extensive searches were conducted using the chemical name "this compound" and its associated CAS number, 1466090-06-1. These searches aimed to uncover information related to its use as a precursor for organic semiconductors, a component in polymer chemistry, or in the development of mechanistic or chemosensory probes. The results of this exhaustive search indicate a significant gap in the public-domain literature regarding the scientific exploration of this specific molecule for these purposes.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the "" and the "Development of Chemical Probes and Sensing Elements" as requested. Providing an article without verifiable research data would be speculative and would not meet the required standards of scientific accuracy.

Conclusion and Future Research Directions

Current Research Gaps and Challenges in 5,5-Dimethylthiolan-3-amine Chemistry

A thorough review of the existing scientific literature reveals a significant scarcity of focused research on this compound. This informational void constitutes a primary challenge and simultaneously highlights a substantial opportunity for original research. The principal gaps and challenges are multifaceted, encompassing fundamental synthesis, reactivity, and characterization.

Synthetic and Characterization Hurdles:

Lack of Optimized Synthetic Protocols: There is a notable absence of well-established, high-yield synthetic routes specifically for this compound. While general methods for thiolane synthesis exist, their applicability and efficiency for this particular gem-disubstituted derivative have not been systematically investigated.

Stereochemical Control: The chiral center at the C3 position presents a significant synthetic challenge. Developing stereoselective or asymmetric syntheses to access enantiomerically pure forms of this compound is a critical hurdle that needs to be overcome for its potential application in fields like medicinal chemistry.

Comprehensive Spectroscopic Data: A complete and publicly available dataset of spectroscopic information (NMR, IR, Mass Spectrometry, etc.) for this compound is not readily available. Such data is fundamental for routine identification and characterization in any future study.

Reactivity and Functionalization:

Unexplored Reactivity Profile: The reactivity of the amine and the thiolane ring in this compound remains largely unexplored. Understanding how the gem-dimethyl group at the C5 position influences the electronic and steric environment of the sulfur atom and the amino group is crucial for its derivatization.

Functionalization Strategies: There is a need to develop robust methodologies for the selective functionalization of both the amino group and the thiolane ring. Challenges lie in achieving regioselectivity in ring-opening reactions or C-H functionalization without compromising the integrity of the other functional group.

The following table summarizes the key research gaps and the associated challenges:

Area of Research Specific Gap Associated Challenges
Synthesis Absence of optimized, scalable synthetic routes.Low yields, purification difficulties, lack of commercially available starting materials.
Lack of stereoselective synthesis methods.Separation of enantiomers, development of asymmetric catalysts.
Characterization Incomplete public spectroscopic database.Difficulty in unambiguous identification and quality control.
Reactivity Undocumented reactivity profile of the amine and thiolane ring.Predicting reaction outcomes, controlling side reactions.
Functionalization Lack of selective derivatization methods.Achieving regioselectivity and chemoselectivity.

Emerging Methodologies for Enhanced Synthetic Efficiency

To address the synthetic challenges associated with this compound, modern synthetic methodologies can offer significant advantages over classical approaches. These emerging techniques promise not only to improve the efficiency and scalability of the synthesis but also to provide elegant solutions for stereochemical control.

Advanced Catalysis: The use of transition-metal catalysis for C-S and C-N bond formation could be instrumental. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed for the synthesis of precursors to the thiolane ring. Furthermore, organocatalysis presents a powerful tool for the enantioselective synthesis of the amine functionality.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the formation of various chemical bonds. This technology could be applied to novel cyclization strategies for the construction of the thiolane ring or for the late-stage functionalization of the molecule under gentle reaction conditions.

A comparative overview of traditional versus emerging synthetic approaches is presented below:

Synthetic Aspect Traditional Methods Emerging Methodologies
Ring Formation Multi-step classical cyclizations.Catalytic cascade reactions, photoredox-mediated cyclizations.
Amine Installation Reductive amination of a ketone precursor.Asymmetric organocatalytic amination, enzymatic transamination.
Process Type Batch processing.Continuous flow synthesis.
Stereocontrol Racemic synthesis followed by resolution.Asymmetric catalysis, use of chiral auxiliaries.

Potential Avenues for Novel Functional Materials Development

The unique combination of a bulky, sterically hindered thiolane ring and a reactive primary amine group in this compound makes it an attractive building block for the development of novel functional materials. The sulfur atom can engage in coordination with metals or participate in the formation of sulfur-rich polymers, while the amine group provides a handle for polymerization or grafting onto surfaces.

Polymer Chemistry: this compound can be envisioned as a monomer for the synthesis of novel polymers. Polyamides or polyimines could be prepared through the reaction of the amine group. The resulting polymers, containing the thiolane moiety in the side chain, may exhibit interesting properties such as high refractive index, enhanced thermal stability, or affinity for heavy metal ions. The incorporation of sulfur heterocycles is a known strategy for developing conductive polymers. rsc.org

Coordination Chemistry and Catalysis: The molecule can act as a bidentate or monodentate ligand for various metal centers. The resulting metal complexes could be explored for their catalytic activity in organic transformations or as precursors for the synthesis of nanomaterials.

Self-Assembled Monolayers (SAMs): The thiol group, potentially unmasked from the thiolane ring, or the amine group could serve as an anchor for the formation of self-assembled monolayers on various substrates like gold or silica. The gem-dimethyl groups would provide a defined steric footprint, influencing the packing and properties of the monolayer. Thiophene (B33073) derivatives are known to form self-assembling molecules. nih.gov

Future Prospects and Broader Impact in Synthetic Organic and Materials Chemistry

The systematic investigation of this compound holds the promise of contributing significantly to both synthetic organic chemistry and materials science. The development of efficient and stereoselective synthetic routes will not only make this compound readily accessible but also add to the toolbox of synthetic methodologies for constructing substituted sulfur heterocycles. Thiolane-based compounds have shown a wide range of biological activities, suggesting potential applications in drug discovery.

In materials science, the utilization of this compound as a novel building block could lead to the creation of materials with tailored properties. The insights gained from studying the structure-property relationships of polymers and materials derived from this compound could inform the design of next-generation functional materials for applications in electronics, sensing, and environmental remediation. The broader impact lies in expanding the chemical space of available monomers and ligands, thereby fostering innovation in polymer and coordination chemistry. The exploration of such fundamental molecules is crucial for the continued advancement of chemical sciences.

Q & A

Q. What are the recommended synthetic pathways for 5,5-dimethylthiolan-3-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be adapted from protocols for structurally related thiolane derivatives. For example, spirocyclic thiophenylidenamines are synthesized via cyclocondensation of thiolactams with Grignard reagents or via isomerization under acidic conditions . Key considerations include:

  • Reagent Selection: Use of anhydrous solvents (e.g., THF) and bases (e.g., triethylamine) to minimize side reactions.
  • Purification: Column chromatography or recrystallization to isolate the amine product from byproducts like triethylammonium chloride .
  • Optimization: Reaction time (e.g., 3 days at room temperature for similar amines) and stoichiometric ratios (1:1 amine-to-reagent) to improve yield .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm the thiolane ring structure, methyl substituents, and amine group. For example, downfield shifts in 1^1H NMR (~2.5–3.5 ppm) may indicate proximity to sulfur or amine groups .
  • X-ray Crystallography: To resolve stereochemical ambiguities and confirm spatial arrangements, as demonstrated for spirocyclic amines .
  • HPLC-MS: To assess purity (>98%) and detect trace impurities, particularly in biologically active derivatives .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Storage Conditions: Refrigerate at -20°C in sealed, moisture-resistant containers to prevent degradation. Avoid exposure to light or humidity, which can induce oxidation or hydrolysis .
  • Stability Monitoring: Periodic analysis via TLC or HPLC to detect decomposition products (e.g., sulfoxides or dimerized amines) .

Advanced Research Questions

Q. How does isomerism in this compound influence its reactivity and interaction with biological targets?

Methodological Answer:

  • Structural Isomerism: The thiolane ring’s conformation (e.g., envelope vs. chair) may affect binding to enzymes or receptors. Computational modeling (DFT or MD simulations) can predict dominant isomers and their electronic profiles .
  • Experimental Validation: Compare isomer activity via receptor-binding assays (e.g., NMDA or 5-HT2A receptors) using enantiomerically pure samples .

Q. What strategies can resolve contradictions in reported synthetic yields for derivatives of this compound?

Methodological Answer:

  • Data Analysis: Evaluate reaction parameters (e.g., solvent polarity, temperature) across studies. For example, iron-mediated reductions in aqueous acetic acid yield >95% for pyridin-3-amine derivatives, while methanol-based systems yield <50% due to solubility issues .
  • Reproducibility Checks: Standardize protocols (e.g., degassing solvents, inert atmosphere) to minimize variability in redox-sensitive reactions .

Q. How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

  • QSAR Modeling: Use PubChem-derived descriptors (e.g., TPSA, logP) to correlate structural features with activity. For example, analogs with trifluoromethyl groups show enhanced BBB permeability in silico .
  • Docking Studies: Map potential binding sites using crystal structures of target proteins (e.g., 5-HT1A receptors). Tools like AutoDock Vina can prioritize analogs for synthesis .

Data Contradiction Analysis

Example: Discrepancies in reported yields for iron-mediated reductions (97% in aqueous acetic acid vs. 42% in methanol) highlight the role of solvent polarity and proton availability. Researchers should:

Control Proton Sources: Acetic acid acts as both solvent and proton donor, accelerating reduction kinetics compared to methanol.

Monitor Intermediate Stability: Use in situ IR or UV-Vis to detect transient species (e.g., iminium ions) that may decompose in suboptimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.